molecular formula C18H19Cl4NaO4 B14454865 Sodium 4-tert-butylcyclohexyl tetrachlorophthalate CAS No. 73972-98-2

Sodium 4-tert-butylcyclohexyl tetrachlorophthalate

Cat. No.: B14454865
CAS No.: 73972-98-2
M. Wt: 464.1 g/mol
InChI Key: DJWDAVARIZIELU-UHFFFAOYSA-M
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Description

Sodium 4-tert-butylcyclohexyl tetrachlorophthalate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sodium ion, a tert-butyl group attached to a cyclohexyl ring, and a tetrachlorophthalate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-tert-butylcyclohexyl tetrachlorophthalate typically involves the reaction of 4-tert-butylcyclohexanol with tetrachlorophthalic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-tert-butylcyclohexanol+tetrachlorophthalic anhydride+NaOHsodium 4-tert-butylcyclohexyl tetrachlorophthalate+H2O\text{4-tert-butylcyclohexanol} + \text{tetrachlorophthalic anhydride} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-tert-butylcyclohexanol+tetrachlorophthalic anhydride+NaOH→sodium 4-tert-butylcyclohexyl tetrachlorophthalate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-tert-butylcyclohexyl tetrachlorophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tetrachlorophthalate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phthalates or cyclohexyl derivatives.

Scientific Research Applications

Sodium 4-tert-butylcyclohexyl tetrachlorophthalate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of sodium 4-tert-butylcyclohexyl tetrachlorophthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexyl acetate: A structurally similar compound used in fragrances and cosmetics.

    4-tert-Butylcatechol: Another related compound with applications in polymer stabilization and as an antioxidant.

Uniqueness

Sodium 4-tert-butylcyclohexyl tetrachlorophthalate is unique due to its combination of a sodium ion, tert-butyl group, and tetrachlorophthalate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

73972-98-2

Molecular Formula

C18H19Cl4NaO4

Molecular Weight

464.1 g/mol

IUPAC Name

sodium;2-(4-tert-butylcyclohexyl)oxycarbonyl-3,4,5,6-tetrachlorobenzoate

InChI

InChI=1S/C18H20Cl4O4.Na/c1-18(2,3)8-4-6-9(7-5-8)26-17(25)11-10(16(23)24)12(19)14(21)15(22)13(11)20;/h8-9H,4-7H2,1-3H3,(H,23,24);/q;+1/p-1

InChI Key

DJWDAVARIZIELU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

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